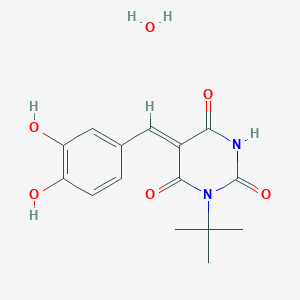![molecular formula C15H10F4N2O3S B5351056 N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5351056.png)
N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide, also known as FNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This compound has also been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has not yet been tested in clinical trials, which limits its potential applications in human medicine.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Additionally, this compound could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could increase its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide has been achieved through various methods, including the reaction of 3-fluoroaniline with 2-nitro-4-(trifluoromethyl)thiophenol in the presence of acetic anhydride. Another method involves the reaction of 3-fluoroacetophenone with 2-nitro-4-(trifluoromethyl)thiophenol in the presence of sodium hydride. The yield of this compound using these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide has been studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its anti-inflammatory and antioxidant properties. It has been found to reduce inflammation and oxidative stress in animal models of arthritis and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2O3S/c16-10-2-1-3-11(7-10)20-14(22)8-25-13-5-4-9(15(17,18)19)6-12(13)21(23)24/h1-7H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVISWYOKKUOXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile](/img/structure/B5350973.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5350984.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5350989.png)
![ethyl 1-[2-(2-ethylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5350994.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
![2-ethyl-1-isopropyl-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B5351033.png)
![1'-(cyclopropylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351039.png)
![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)
![1'-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351051.png)

